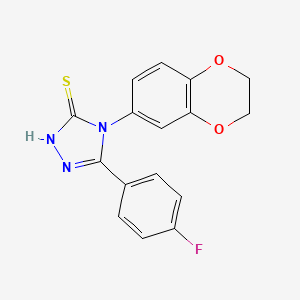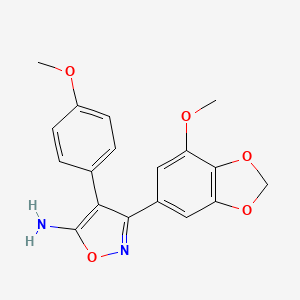![molecular formula C19H18N2O4 B11056712 N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11056712.png)
N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and isoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid. The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, with temperatures ranging from room temperature to 100°C.
Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in changes in gene expression or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)-N-methylacetamide
- N-(4-Methoxyphenyl)-2-methoxyacetamide
Uniqueness
N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyphenyl derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)20-19-17(13-7-9-15(23-2)10-8-13)18(25-21-19)14-5-4-6-16(11-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
InChI Key |
LDUSYJYFZXXGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine](/img/structure/B11056633.png)
![2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11056637.png)
![2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B11056645.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B11056646.png)
![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate](/img/structure/B11056657.png)
![5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)

![2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11056673.png)
![2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
![N-(3-fluorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056687.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11056699.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056718.png)
